3-(7H-purin-6-yl)aniline
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Overview
Description
3-(9H-Purin-6-yl)aniline is a chemical compound that belongs to the class of purine derivatives It consists of a purine ring system attached to an aniline group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Purin-6-yl)aniline typically involves the reaction of 6-chloropurine with aniline under specific conditions. One common method includes heating 6-chloropurine with aniline in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution reaction, resulting in the formation of 3-(9H-Purin-6-yl)aniline .
Industrial Production Methods: Industrial production methods for 3-(9H-Purin-6-yl)aniline may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis may be employed to enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 3-(9H-Purin-6-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Aniline derivatives in the presence of a base like potassium carbonate.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(9H-Purin-6-yl)aniline has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in biological processes and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials, such as conducting polymers and sensors.
Mechanism of Action
The mechanism of action of 3-(9H-Purin-6-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or interacting with nucleic acids, thereby affecting cellular processes. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
6-Chloropurine: A precursor in the synthesis of 3-(9H-Purin-6-yl)aniline.
2-Aminopurine: Another purine derivative with similar structural features.
9H-Purin-6-yl derivatives: A class of compounds with varying substituents on the purine ring.
Uniqueness: 3-(9H-Purin-6-yl)aniline is unique due to the presence of both the purine ring and the aniline group, which confer distinct chemical and biological properties.
Properties
CAS No. |
918537-10-7 |
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Molecular Formula |
C11H9N5 |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3-(7H-purin-6-yl)aniline |
InChI |
InChI=1S/C11H9N5/c12-8-3-1-2-7(4-8)9-10-11(15-5-13-9)16-6-14-10/h1-6H,12H2,(H,13,14,15,16) |
InChI Key |
PZFBKVWNGJUVMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=C3C(=NC=N2)N=CN3 |
Origin of Product |
United States |
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